molecular formula C8H7N5 B3010116 2-(Pyrimidin-2-yl)pyrimidin-5-amine CAS No. 1154009-40-1

2-(Pyrimidin-2-yl)pyrimidin-5-amine

Cat. No.: B3010116
CAS No.: 1154009-40-1
M. Wt: 173.179
InChI Key: CFGFJQNEASPCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrimidin-2-yl)pyrimidin-5-amine is a heterocyclic compound that features two pyrimidine rings connected by an amine group. Pyrimidine derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

The synthesis of 2-(Pyrimidin-2-yl)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives under specific conditions. One common method includes the use of amidines and saturated ketones under copper catalysis . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-(Pyrimidin-2-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-(Pyrimidin-2-yl)pyrimidin-5-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other pyrimidine derivatives.

Properties

IUPAC Name

2-pyrimidin-2-ylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGFJQNEASPCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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